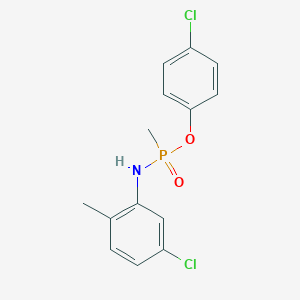![molecular formula C18H18ClNO2 B5847006 1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5847006.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline, also known as CMAQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. CMAQ is a tetrahydroquinoline derivative that has been found to exhibit potent antitumor, antiviral, and antibacterial activities. In
科学的研究の応用
1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential use in cancer treatment. It has been found to exhibit potent antitumor activity against various types of cancer cells, including breast, lung, and colon cancer. 1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells.
In addition to its antitumor activity, 1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been found to exhibit antiviral and antibacterial activities. It has been shown to inhibit the replication of herpes simplex virus, respiratory syncytial virus, and human immunodeficiency virus. 1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of 1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that 1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in the programmed cell death pathway. 1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that is involved in the regulation of cell survival and inflammation.
実験室実験の利点と制限
One of the advantages of using 1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its potent antitumor activity against various types of cancer cells. 1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been found to exhibit antiviral and antibacterial activities. However, one of the limitations of using 1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of 1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline in order to minimize its toxicity.
将来の方向性
There are several future directions for the study of 1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline. One direction is to further investigate the mechanism of action of 1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline in order to fully understand its antitumor, antiviral, and antibacterial activities. Another direction is to explore the potential use of 1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline in combination with other chemotherapeutic agents in cancer treatment. Additionally, the development of 1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline analogs with improved pharmacological properties is an area of interest for future research.
合成法
1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline can be synthesized by reacting 4-chloro-3-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with tetrahydroquinoline in the presence of a base such as sodium hydroxide. The final product is obtained by purification using column chromatography.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-13-11-15(8-9-16(13)19)22-12-18(21)20-10-4-6-14-5-2-3-7-17(14)20/h2-3,5,7-9,11H,4,6,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJCKOVUNQYHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCCC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5846925.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5846932.png)

![3-[(4-benzyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5846944.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5846967.png)
![2-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B5846970.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5846999.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}acetohydrazide](/img/structure/B5847002.png)
methyl]benzenesulfonamide](/img/structure/B5847013.png)
![ethyl 1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-4-piperidinecarboxylate](/img/structure/B5847021.png)
![6-methyl-N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B5847029.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B5847033.png)